molecular formula C14H20N2O4 B2698856 N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide CAS No. 920183-53-5

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide

Cat. No.: B2698856
CAS No.: 920183-53-5
M. Wt: 280.324
InChI Key: HFUUZFTVWHTQFF-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide is an organic compound characterized by the presence of methoxyethyl and methoxyphenethyl groups attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-methoxyethylamine and 3-methoxyphenethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Oxalyl chloride: reacts with in the presence of a base such as triethylamine to form the intermediate N-(2-methoxyethyl)oxalamide.

  • The intermediate then reacts with 3-methoxyphenethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The methoxy groups may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide: can be compared with other oxalamide derivatives, such as:

Uniqueness

  • The presence of both methoxyethyl and methoxyphenethyl groups in this compound may confer unique properties, such as enhanced solubility and specific biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-9-8-16-14(18)13(17)15-7-6-11-4-3-5-12(10-11)20-2/h3-5,10H,6-9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUUZFTVWHTQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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